Libvatrep

TRPV1 Antagonism Mechanism of Action Pain Pharmacology

Libvatrep (SAF312) is the only non-competitive TRPV1 antagonist with Phase II clinical efficacy for postoperative ocular pain (25% pain reduction at 6h post-PRK). Unlike competitive antagonists, its cholesterol-dependent binding mode and IC50 of 12 nM make it the definitive probe for allosteric TRPV1 modulation. With high ocular penetration, no anesthetic effects, and no corneal healing impairment, it is the optimal reference standard for ocular pain and TRPV1 drug discovery. The cryo-EM structure (3.2 Å) enables structure-based design.

Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
CAS No. 871814-52-7
Cat. No. B3161638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLibvatrep
CAS871814-52-7
Molecular FormulaC18H15N3O2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)C#N
InChIInChI=1S/C18H15N3O2/c1-11(2)17-20-16-9-14(22)7-8-15(16)18(23)21(17)13-5-3-12(10-19)4-6-13/h3-9,11,22H,1-2H3
InChIKeyJFPXRFIBKKSHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Libvatrep (SAF312) 871814-52-7: A Non-Competitive TRPV1 Antagonist in Phase II Clinical Development for Ocular Surface Pain


Libvatrep (also known as SAF312 or Vanilloid receptor antagonist 1) is a small-molecule, non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel [1]. It is a quinazolinone derivative with the chemical name 4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-yl)benzonitrile, molecular formula C18H15N3O2, and a molecular weight of approximately 305.33 g/mol . Libvatrep is currently in Phase II clinical trials for the treatment of ocular surface pain following photorefractive keratectomy (PRK) and for chronic ocular surface pain, with preclinical and clinical data demonstrating potent and selective TRPV1 inhibition without anesthetic effects or systemic safety concerns [2][3].

Why Libvatrep Cannot Be Substituted by Generic TRPV1 Antagonists in Ocular Pain Research and Development


Despite sharing a common molecular target, TRPV1 antagonists exhibit profound differences in their mode of antagonism, selectivity profiles, pharmacokinetic properties, and clinical safety outcomes that preclude generic interchangeability. Libvatrep (SAF312) distinguishes itself as a non-competitive antagonist, a mechanistic feature that fundamentally alters its inhibition profile compared to competitive antagonists like SB-705498 or capsazepine [1]. Furthermore, while many TRPV1 antagonists have failed in clinical development due to hyperthermia, impaired heat perception, or poor ocular bioavailability, Libvatrep has demonstrated a unique combination of high ocular tissue penetration, low systemic exposure, and no anesthetic effect in both preclinical and Phase I/II clinical studies [2][3]. Its recently elucidated binding mode, involving a cholesterol-dependent interaction within the vanilloid pocket, further underscores its structural and pharmacological distinctiveness from other in-class candidates [4].

Quantitative Differentiation of Libvatrep (SAF312) from Comparator TRPV1 Antagonists


Non-Competitive Antagonism Distinguishes Libvatrep from Competitive TRPV1 Blockers

Libvatrep (SAF312) exhibits a non-competitive mode of inhibition against TRPV1, a fundamental mechanistic differentiation from competitive antagonists such as SB-705498, AMG-517, and capsazepine. In FLIPR assays using CHO-hTRPV1 cells, SAF312 inhibited calcium influx induced by capsaicin with an IC50 of 12 nM, and the inhibition pattern was characteristic of non-competitive antagonism [1]. In contrast, SB-705498 acts as a competitive antagonist with a pKi of 7.6 against capsaicin-mediated activation of human TRPV1 . This mechanistic distinction implies that SAF312 binds to a distinct allosteric site—later confirmed by cryo-EM to be within the vanilloid binding pocket but with a unique cholesterol-dependent interaction—rather than directly competing with agonists [2].

TRPV1 Antagonism Mechanism of Action Pain Pharmacology

Libvatrep Demonstrates Superior Selectivity for TRPV1 Over Other TRP Channels Compared to SB-705498

Libvatrep (SAF312) displays >149-fold selectivity for TRPV1 over other TRP channels as assessed by fluorescent imaging plate reader (FLIPR) assays in transfected cell lines [1]. This selectivity margin, while significant, is notably lower than that reported for some advanced TRPV1 antagonists such as AMG 21629, which claims >4000-fold selectivity [2]. However, when compared to SB-705498, which demonstrates >100-fold selectivity for TRPV1 over TRPM8 , SAF312 exhibits a modestly improved selectivity window. It is important to note that these selectivity values are derived from different assay systems and TRP channel panels, precluding direct quantitative comparison.

Selectivity Profiling TRP Channel Panel Off-Target Pharmacology

Unique Cholesterol-Dependent Binding Mode of Libvatrep Revealed by Cryo-EM

Cryo-electron microscopy (cryo-EM) of the human TRPV1-Libvatrep (SAF312) complex has revealed a binding mode that is distinct from other structurally characterized TRPV1 antagonists. SAF312 binds within the vanilloid binding pocket, but its interaction is notably cholesterol-dependent—a feature not observed for competitive antagonists like capsazepine or the ultrapotent resiniferatoxin [1]. The binding site partially overlaps with that of cholesterol, and the removal of cholesterol significantly impairs SAF312's ability to suppress TRPV1 currents [2]. In contrast, SB-705498 and AMG-517 are competitive antagonists that do not exhibit this cholesterol-dependent modulation .

Structural Pharmacology Cryo-EM Allosteric Modulation

Ocular Pharmacokinetics: Libvatrep Achieves High Corneal and Conjunctival Concentrations with Low Systemic Exposure

Following a single topical ocular dose in rabbits, Libvatrep (SAF312) exhibited preferential distribution to anterior segment tissues, with the highest concentrations observed in the cornea (Cmax ~10-30 µM at 1% dose) and conjunctiva, while plasma concentrations remained below the limit of quantification (1 ng/mL) at all doses tested (0.5%–2.5%) [1]. This contrasts sharply with oral TRPV1 antagonists like SB-705498, which demonstrate systemic bioavailability and are associated with hyperthermia and impaired heat perception in clinical trials [2]. The low systemic exposure of topical SAF312 was corroborated in a Phase I clinical study in healthy volunteers, where no systemic safety concerns were identified [3].

Ocular Pharmacokinetics Tissue Distribution Topical Drug Delivery

Clinical Efficacy in Postoperative Ocular Pain: Libvatrep Significantly Reduces Pain Without Anesthetic Effect

In a randomized, placebo-controlled Phase II trial involving 40 participants undergoing bilateral PRK, topical Libvatrep (SAF312) 2.5% administered four times daily for 72 hours significantly reduced postoperative pain. The mean difference in Visual Analog Scale (VAS) pain scores between SAF312- and vehicle-treated eyes was -11.13 (P = 0.005, -25% relative reduction) at 6 hours postoperatively and -8.56 (P = 0.017, -22% reduction) over 0–12 hours [1]. Importantly, SAF312 demonstrated no anesthetic effect on corneal sensitivity, a key differentiator from local anesthetics used for ocular pain [2]. While other TRPV1 antagonists have been tested for various pain indications, none have reported Phase II efficacy data specifically for postoperative ocular pain.

Postoperative Pain Photorefractive Keratectomy TRPV1 Antagonist Clinical Trial

Libvatrep Does Not Delay Corneal Wound Healing After PRK, a Critical Safety Differentiator

In preclinical studies evaluating corneal wound healing after PRK in rabbits, Libvatrep (SAF312) at concentrations up to 2.5% did not delay epithelial healing compared to vehicle control [1]. This finding was corroborated in the Phase II clinical trial, where SAF312-treated eyes showed no delay in wound healing and exhibited lower grade 4 conjunctival hyperemia 24 hours postoperatively versus vehicle-treated eyes [2]. This safety profile contrasts with certain nonsteroidal anti-inflammatory drugs (NSAIDs), which are known to delay corneal epithelial healing, and with local anesthetics, which can cause epithelial toxicity.

Corneal Wound Healing Ocular Safety Postoperative Recovery

Optimal Scientific and Industrial Use Cases for Libvatrep (SAF312) Based on Verified Evidence


Investigating TRPV1 Non-Competitive Antagonism in Pain Models

Libvatrep serves as an ideal tool compound for researchers investigating the functional consequences of non-competitive vs competitive TRPV1 antagonism. Its well-characterized non-competitive inhibition profile (IC50 = 12 nM vs capsaicin) and cholesterol-dependent binding mode make it uniquely suited for studies examining allosteric modulation of TRPV1 in native tissues and disease models [1][2]. Unlike capsazepine (IC50 ~562 nM) or SB-705498 (competitive antagonist), Libvatrep provides a mechanistically distinct pharmacological probe.

Ocular Surface Pain Drug Discovery and Preclinical Development

Given its favorable ocular pharmacokinetic profile (high corneal and conjunctival concentrations with undetectable systemic levels) and demonstrated safety in preclinical ocular models, Libvatrep is an optimal positive control or reference compound for screening novel TRPV1 antagonists intended for topical ocular delivery [1]. Its lack of corneal wound healing delay and absence of anesthetic effect further enhance its utility as a benchmark for ocular safety pharmacology studies [2][3].

Postoperative Pain Management Research in Ophthalmology

Libvatrep is the only TRPV1 antagonist with Phase II clinical efficacy data specifically for postoperative ocular pain following PRK, demonstrating a statistically significant 25% reduction in pain scores at 6 hours [1]. This positions it as a validated reference standard for translational studies aiming to develop novel analgesics for ophthalmic surgery, particularly where preservation of corneal sensation and epithelial healing is critical [2].

Structural Biology and Drug Design Targeting TRPV1

The high-resolution cryo-EM structure of Libvatrep bound to human TRPV1 (3.2 Å) provides an invaluable template for structure-based drug design [1]. The unique cholesterol-dependent binding pocket elucidated by this work can be exploited for virtual screening and rational design of next-generation non-competitive TRPV1 antagonists, offering a distinct advantage over competitive scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Libvatrep

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.